molecular formula C18H13ClINO4S B11645422 (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11645422
M. Wt: 501.7 g/mol
InChI Key: DVKIKJXGOZGGSG-NVNXTCNLSA-N
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Description

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with various substituents, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α,β-unsaturated carbonyl compound with thiourea under basic conditions.

    Introduction of Substituents: The chlorophenyl and hydroxy-iodo-methoxyphenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the formation of the double bond in the (5Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond or the carbonyl groups, resulting in the formation of saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, thiazolidinedione derivatives are known for their potential as anti-diabetic agents, anti-inflammatory compounds, and anticancer drugs. The specific compound may exhibit similar activities, making it a subject of interest for pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The substituents on the aromatic rings may further modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione derivative used as an anti-diabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

The uniqueness of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C18H13ClINO4S

Molecular Weight

501.7 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13ClINO4S/c1-25-14-7-11(6-13(20)16(14)22)8-15-17(23)21(18(24)26-15)9-10-2-4-12(19)5-3-10/h2-8,22H,9H2,1H3/b15-8-

InChI Key

DVKIKJXGOZGGSG-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)I)O

Origin of Product

United States

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